molecular formula C14H11N3O2S B5636128 N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide

N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B5636128
M. Wt: 285.32 g/mol
InChI Key: GCSNDNCWWNNSIC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by the presence of a benzothiadiazole core, which is a heterocyclic structure containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves the condensation of 4-methoxyaniline with 2,1,3-benzothiadiazole-5-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and ion channels.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

  • N-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonylphenylacetamide
  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison: N-(4-Methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide is unique due to its benzothiadiazole core, which imparts distinct electronic and photophysical properties. Compared to benzimidazole, indole, and imidazole derivatives, this compound exhibits superior electron-transport capabilities, making it more suitable for applications in electronic materials and fluorescent probes .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-11-5-3-10(4-6-11)15-14(18)9-2-7-12-13(8-9)17-20-16-12/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSNDNCWWNNSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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